molecular formula C9H15NO B2723577 2-Cyclopropyl-6-methylpiperidin-4-one CAS No. 1368118-47-1

2-Cyclopropyl-6-methylpiperidin-4-one

Cat. No.: B2723577
CAS No.: 1368118-47-1
M. Wt: 153.225
InChI Key: URHLGVNKVAEGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Cyclopropyl-6-methylpiperidin-4-one can be achieved through several methods. One common approach involves the hydrogenation of cycloalkylpiperidines using palladium and rhodium catalysts . Another method includes the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and yield high purity products suitable for industrial applications.

Chemical Reactions Analysis

2-Cyclopropyl-6-methylpiperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium, rhodium, and iridium complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted piperidines and other piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that piperidine derivatives generally exert their effects by interacting with neurotransmitter receptors and enzymes involved in metabolic pathways . These interactions can lead to various pharmacological effects, making them valuable in drug development.

Comparison with Similar Compounds

Properties

IUPAC Name

2-cyclopropyl-6-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-6-4-8(11)5-9(10-6)7-2-3-7/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHLGVNKVAEGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.